molecular formula C7H13N3O B12086740 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine

Cat. No.: B12086740
M. Wt: 155.20 g/mol
InChI Key: GLPNRZNGPBURFS-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine is an organic compound that features a pyrazole ring substituted with an ethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-ol with 2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrazole is replaced by the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The ethanamine moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-(1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of an ethanamine moiety.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Features a piperazine ring instead of a pyrazole ring.

Uniqueness

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxyethanamine

InChI

InChI=1S/C7H13N3O/c1-2-10-6-7(5-9-10)11-4-3-8/h5-6H,2-4,8H2,1H3

InChI Key

GLPNRZNGPBURFS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OCCN

Origin of Product

United States

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